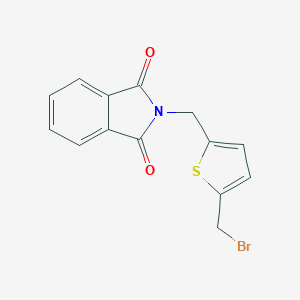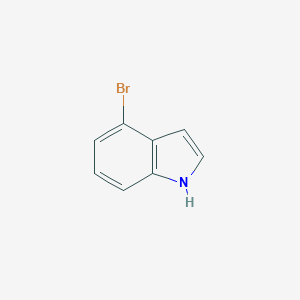
6-Benzyloxytryptamine
Overview
Description
6-Benzyloxytryptamine is a chemical compound that belongs to the tryptamine family. It is structurally characterized by the presence of a benzyloxy group attached to the sixth position of the indole ring. This compound is a positional isomer of tryptamine, with the benzyloxy group replacing the hydrogen atom at the sixth position .
Mechanism of Action
Target of Action
6-Benzyloxytryptamine is a synthetic organic compound It is structurally related to tryptophan and serotonin, suggesting it may interact with similar targets, such as serotonin receptors or enzymes involved in tryptophan metabolism .
Mode of Action
The exact mode of action of this compound is not well-documented. Given its structural similarity to tryptophan and serotonin, it may interact with the same receptors or enzymes. These interactions could lead to changes in cellular signaling, neurotransmission, or metabolic pathways .
Biochemical Pathways
This compound, being structurally similar to tryptophan, might be involved in the same metabolic pathways. Tryptophan can be metabolized via three significant pathways: the kynurenine pathway, the serotonin production pathway, and direct transformation by the gut microbiota . The metabolites of these pathways significantly affect various physiological functions, including gastrointestinal functions, immunity, metabolism, and the nervous system .
Pharmacokinetics
Pharmacokinetics generally involves the absorption, distribution, metabolism, and excretion (adme) of a compound . These factors, along with dosage, determine the concentration of a drug at its sites of action and the intensity of its effects over time .
Result of Action
Given its structural similarity to tryptophan and serotonin, it may have effects on neurotransmission, cellular signaling, or metabolic processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the presence of other compounds, pH, temperature, and the specific cellular environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyloxytryptamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate indole derivative.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the sixth position of the indole ring through a nucleophilic substitution reaction.
Final Product Formation: The final step involves the formation of the tryptamine structure by introducing the ethylamine side chain.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Benzyloxytryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroxylated tryptamines.
Substitution Products: Various substituted tryptamines depending on the nucleophile used.
Scientific Research Applications
6-Benzyloxytryptamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is utilized to study neurotransmitter receptors and their functions.
Medicine: Research explores its potential therapeutic effects and interactions with biological targets.
Industry: It serves as a building block for the production of pharmaceuticals and other bioactive compounds.
Comparison with Similar Compounds
5-Benzyloxytryptamine: Another positional isomer with the benzyloxy group at the fifth position.
N,N-Dimethyltryptamine: A structurally related compound with similar psychoactive effects.
5-Methoxy-N,N-Dimethyltryptamine: Known for its hallucinogenic properties.
Uniqueness: 6-Benzyloxytryptamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers and other related compounds .
Properties
IUPAC Name |
2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEJGMFMSWRFSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391783 | |
| Record name | 6-Benzyloxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31677-74-4 | |
| Record name | 6-Benzyloxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



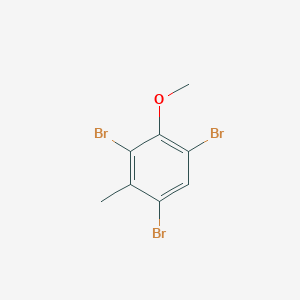

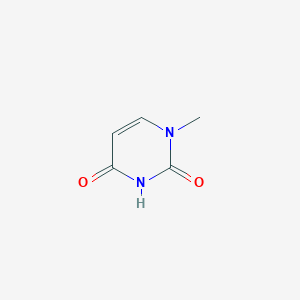
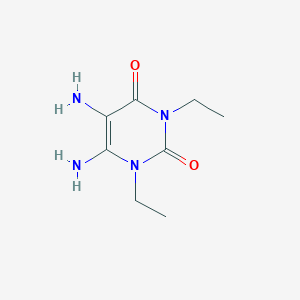


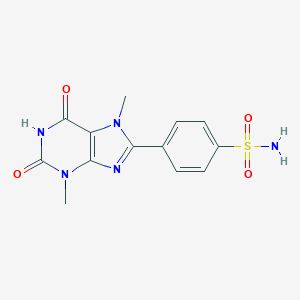
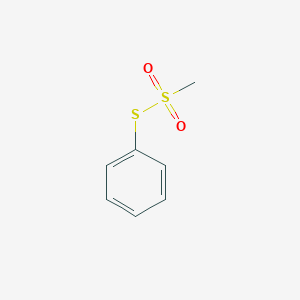

![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)
